N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4OS.ClH/c22-16-12-17(23)20-18(13-16)29-21(25-20)27(9-4-8-26-10-7-24-14-26)19(28)11-15-5-2-1-3-6-15;/h1-3,5-7,10,12-14H,4,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERCLOORXIUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole moiety and a difluorobenzo[d]thiazole fragment. The presence of these heterocycles is significant as they are known to influence biological activity through various mechanisms.
Structural Formula
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties . In a study evaluating various imidazole-containing compounds, several exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Imidazole Derivative A | S. aureus | 15 |
| Imidazole Derivative B | E. coli | 18 |
| This compound | S. aureus | 20 |
Antitumor Activity
The compound's potential as an anticancer agent has been explored in vitro. Studies show that imidazole derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties , which can be attributed to their ability to inhibit pro-inflammatory cytokines . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be linked to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in cell signaling and proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses.
- Oxidative Stress Reduction : Some studies suggest that imidazole-containing compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a similar imidazole derivative in patients with chronic inflammation. The results indicated a significant reduction in inflammatory markers after treatment, suggesting a potential therapeutic role for compounds like this compound .
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions under reflux conditions (e.g., in DMF or dichloromethane).
- Step 2 : Alkylation of the imidazole ring using 3-chloropropylamine derivatives.
- Step 3 : Amide bond formation between the thiazole and phenylacetamide groups, often catalyzed by coupling agents like EDC/HOBt.
- Step 4 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl. Key Parameters :
Q. How is structural characterization performed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-F stretches).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis : Validates purity (>95% required for pharmacological studies). Example data for related compounds (hypothetical for target molecule):
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H), δ 4.1 (CH₂-N) |
| ¹³C NMR | δ 170 (C=O), δ 155 (thiazole C) |
| IR | 1658 cm⁻¹ (amide I band) |
| . |
Q. What safety protocols are critical during synthesis?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust/aerosols.
- Storage : Keep in a desiccator under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Emergency Response : For skin contact, wash with soap/water; for spills, neutralize with bicarbonate .
Advanced Research Questions
Q. How can reaction yields be optimized?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling.
- Catalyst Tuning : Use DMAP to accelerate acylation or Pd catalysts for cross-coupling steps.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps. Example optimization for a similar compound improved yield from 45% to 78% using DMF at 80°C .
Q. What challenges arise during purification?
- Issue : Co-elution of byproducts due to structural similarity.
- Solution : Gradient elution in HPLC (e.g., 10–90% acetonitrile in H₂O) or mixed-mode chromatography.
- Validation : Purity >98% confirmed via LC-MS and elemental analysis .
Q. What mechanistic insights exist for its biological activity?
- Hypothesis : The imidazole and thiazole moieties likely inhibit kinases or GPCRs.
- In Vitro Testing : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding to ATP pockets in kinases .
Q. How should conflicting pharmacological data be resolved?
- Case Study : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum concentration, pH).
- Method : Replicate studies under standardized conditions (e.g., RPMI-1640 media, 10% FBS, pH 7.4).
- Statistical Analysis : Use ANOVA to compare datasets; outliers may indicate compound instability .
Q. What strategies enhance pharmacological profiling?
- ADME Studies : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration).
- SAR Analysis : Synthesize analogs (e.g., varying fluorophenyl groups) to identify critical pharmacophores.
- In Vivo Testing : Use xenograft models for antitumor efficacy and toxicity profiling .
Q. Tables for Reference
Table 1 : Key Reaction Parameters for Synthesis
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Substituted thiourea | EtOH | H₂SO₄ | 65–75 |
| 2 | 3-Chloropropylimidazole | DMF | K₂CO₃ | 80–85 |
| 3 | Phenylacetyl chloride | CH₂Cl₂ | DMAP | 70–78 |
Table 2 : Hypothetical Pharmacological Data (Based on Analogues)
| Assay Type | Target | IC₅₀ (µM) | Model System |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.12 | In vitro |
| Antiproliferative | MCF-7 Cells | 1.8 | Cell culture |
| Cytotoxicity | HEK293 (Normal) | >50 | Cell culture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
